molecular formula C12H19NO6S B15220546 (S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate

(S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate

Cat. No.: B15220546
M. Wt: 305.35 g/mol
InChI Key: NYJMEZFWMQVWFI-JTQLQIEISA-N
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Description

(S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a phenyl ring, a hydroxy group, an isopropylamino group, and a sulfate group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate typically involves multiple steps. One common method includes the reaction of isopropylamine with an appropriate precursor, followed by the introduction of the sulfate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can replace the hydroxy or sulfate groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C12H19NO6S

Molecular Weight

305.35 g/mol

IUPAC Name

[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl] hydrogen sulfate

InChI

InChI=1S/C12H19NO6S/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17/h3-6,9-10,13-14H,7-8H2,1-2H3,(H,15,16,17)/t10-/m0/s1

InChI Key

NYJMEZFWMQVWFI-JTQLQIEISA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)O

Origin of Product

United States

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